2-(Benzo[1,3]dioxol-5-yl)-5-benzylsulfanyl-[1,3,4]oxadiazole
Overview
Description
2-(Benzo[1,3]dioxol-5-yl)-5-benzylsulfanyl-[1,3,4]oxadiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique structure comprising a benzodioxole moiety and an oxadiazole ring, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[1,3]dioxol-5-yl)-5-benzylsulfanyl-[1,3,4]oxadiazole typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through an annulation reaction, followed by desulfurization and intramolecular rearrangement.
Coupling of Benzodioxole and Oxadiazole: The final step involves coupling the benzodioxole moiety with the oxadiazole ring using a palladium-catalyzed C-N cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[1,3]dioxol-5-yl)-5-benzylsulfanyl-[1,3,4]oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted oxadiazole derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Benzo[1,3]dioxol-5-yl)-5-benzylsulfanyl-[1,3,4]oxadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole moiety and have shown anticancer activity.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have been studied for their antitumor activities.
Uniqueness
2-(Benzo[1,3]dioxol-5-yl)-5-benzylsulfanyl-[1,3,4]oxadiazole is unique due to its combination of a benzodioxole moiety and an oxadiazole ring, which imparts distinct chemical properties and biological activities. Its ability to induce apoptosis and cell cycle arrest in cancer cells makes it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C16H12N2O3S |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-benzylsulfanyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H12N2O3S/c1-2-4-11(5-3-1)9-22-16-18-17-15(21-16)12-6-7-13-14(8-12)20-10-19-13/h1-8H,9-10H2 |
InChI Key |
PCVJJLYDKUMNIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)SCC4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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